molecular formula C17H11N B1195844 Benz[c]acridine CAS No. 225-51-4

Benz[c]acridine

Cat. No. B1195844
CAS RN: 225-51-4
M. Wt: 229.27 g/mol
InChI Key: OAPPEBNXKAKQGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benz[c]acridine and its derivatives often involves base-catalysed reactions. For example, the reaction between o-aminobenzaldehyde and naphthalene-1,3-diol can produce benz[a]acridin-5-ol, which can be further converted into derivatives like 5-methoxy-7-methylbenz[a]-acridone. The structures of these compounds have been established through techniques such as NMR spectroscopy (Mock, Ritchie, & Taylor, 1973). Additionally, one-pot synthesis methods have been developed for benz[c]acridine derivatives, utilizing catalysts like NH2SO3H or H6P2W18O62 · 18H2O under solvent-free conditions (Heravi et al., 2012).

Molecular Structure Analysis

The molecular structure of benz[c]acridine compounds is characterized by their stable aromatic characteristics, with positive resonance energies indicating a stable pi-electron system. The resonance energies per pi-electron for compounds lacking the double bond in the K-region are more stable than those of their parent compounds, suggesting a correlation between stability and carcinogenic activity (Kurihara, Sakagami, Molnár, & Motohashi, 1994).

Chemical Reactions and Properties

Benz[c]acridines undergo various chemical reactions, including epoxidation and hydrolysis to dihydrodiols, with N-oxidation likely occurring for benz[c]acridine. These reactions are crucial for understanding the metabolic activation of these compounds and their potential carcinogenicity (Jacob et al., 1982).

Physical Properties Analysis

Mass spectrometry studies of benz[c]acridines have revealed features such as strong peaks corresponding to dehydrogenation stages and little fragmentation of the polycyclic frame. These properties are essential for identifying and quantifying benz[c]acridines in environmental and biological samples (Buu‐Hoï, Orley, Mangane, & Jacquignon, 1965).

Chemical Properties Analysis

The carcinogenic and mutagenic activities of benz[c]acridine derivatives have been linked to their chemical properties, particularly the reactivity of their K-region. Studies have shown a correspondence between K-region reactivity, mutagenic activity, and carcinogenic activity, highlighting the role of metabolic activation in their biological effects (Okano, Horie, Koike, & Motohashi, 1979).

Scientific Research Applications

Anti-Cancer Agent

  • Field : Oncology
  • Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .
  • Method : The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations. Intercalation into double-stranded DNA is quite likely due to the planar form .
  • Results : Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Anti-Bacterial Agent

  • Field : Microbiology
  • Application : Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They are still used as effective disinfectants and anti-bacterials today .

Anti-Alzheimer’s Agent

  • Field : Neurology
  • Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for Alzheimer’s disease .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Anti-Inflammatory Agent

  • Field : Pharmacology
  • Application : Acridine derivatives have exhibited bioactivities such as anti-inflammatory .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of various inflammatory conditions .

Antiviral Agent

  • Field : Virology
  • Application : Acridine derivatives have been shown to have antiviral activities .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of various viral infections .

Fungicidal Agent

  • Field : Mycology
  • Application : Acridine derivatives have been shown to have fungicidal activities .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of various fungal infections .

Antiparasitic Agent

  • Field : Parasitology
  • Application : Acridine derivatives have exhibited antiparasitic activities .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of various parasitic infections .

Antitubercular Agent

  • Field : Microbiology
  • Application : Acridine derivatives have shown to have antitubercular activities .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of tuberculosis .

Inhibitors of Acetylcholinesterase

  • Field : Neurology
  • Application : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .
  • Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
  • Results : They have been used in the treatment of conditions like Alzheimer’s disease .

Safety And Hazards

Benz[c]acridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

benzo[c]acridine
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InChI

InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H
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InChI Key

OAPPEBNXKAKQGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32
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Molecular Formula

C17H11N
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DSSTOX Substance ID

DTXSID9059759
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Molecular Weight

229.27 g/mol
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Physical Description

Benz[c]acridine is a solid., Yellow solid; [HSDB]
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Solubility

Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone
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Vapor Pressure

0.00000035 [mmHg]
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Product Name

Benz[c]acridine

Color/Form

Yellow needles

CAS RN

225-51-4
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Melting Point

108 °C
Record name BENZ(C)ACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
870
Citations
RE Lehr, S Kumar - The Journal of Organic Chemistry, 1981 - ACS Publications
The K-region and non-K-region trans-dihydrodiols and the cis andtrans bay-region diol epoxides of benz-[cjacridine have been synthesized. Regiospecific oxygenationat C-ll of 8, 9, 10, …
Number of citations: 37 pubs.acs.org
W Levin, AW Wood, RL Chang, S Kumar, H Yagi… - Cancer research, 1983 - AACR
Benz[c]acridine (B[c]ACR) and 12 of its derivatives, including the 5 metabolically possible trans-dihydrodiols, the diastereomeric bay-region diol-epoxides, 2 non-bay-region diol-…
Number of citations: 41 aacrjournals.org
D Makhey, C Yu, A Liu, LF Liu, EJ LaVoie - Bioorganic & medicinal …, 2000 - Elsevier
Coralyne and several other synthetic benzo[a,g]quinolizium derivatives related to protoberberine alkaloids have exhibited activity as topoisomerase poisons. These compounds are …
Number of citations: 49 www.sciencedirect.com
AW Wood, RL Chang, W Levin, DE Ryan, PE Thomas… - Cancer Research, 1983 - AACR
The mutagenic activities of benz(a)acridine, benz(c)acridine, and a number of their derivatives, including 12 epoxides and diol-epoxides, were examined in bacterial and mammalian …
Number of citations: 55 aacrjournals.org
J Jacob, A Schmoldt, W Kohbrok, G Raab, G Grimmer - Cancer Letters, 1982 - Elsevier
The metabolism of benz[a]- and benz[c]acridine by liver and lung microsomes from untreated, phenobarbital (PB)-treated and benzo[k]fluoranthene (BkF)-treated rats has been studied …
Number of citations: 28 www.sciencedirect.com
FW Short, EF Elslager, AM Moore… - Journal of the …, 1958 - ACS Publications
A series of new 7-(alkyl-and aralkylaminoalkylamino)-benz [cJacridines have been prepared by the condensation of a 7-chlorobenz [c] acridine with the appropriate N-(alkyl or aralkyl)-…
Number of citations: 25 pubs.acs.org
N Motohashi, J Emrani, R Meyer… - Organic preparations and …, 1993 - Taylor & Francis
Methods for the syntheses of benz [c] acridines generally involve routes which are similar to those used in the synthesis of acridines.’This review summarizes the syntheses of potential …
Number of citations: 3 www.tandfonline.com
M Croisy-Delcey, A Croisy, F Zajdela… - journal of Medicinal …, 1983 - ACS Publications
The synthesis of 15 compounds related either to the benz [c] acridine or to the benz [a] acridine series is reported. Spectral data, ie, NMR and El fragmentation, are given. These …
Number of citations: 45 pubs.acs.org
J Mock, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The base-catalysed reaction between o-aminobenzaldehyde and naphthalene-1,3-diol gave benz[a]acridin-5-ol which was converted into 5-methoxy-7-methylbenz[a]-acridone. The …
Number of citations: 3 www.publish.csiro.au
RL Chang, W Levin, AW Wood, S Kumar, H Yagi… - Cancer research, 1984 - AACR
The tumorigenicity of benz[c]acridine (B[c]ACR) and a number of its derivatives, including the five metabolically possible trans-dihydrodiols, the diastereomeric bay-region diol-epoxides, …
Number of citations: 39 aacrjournals.org

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